14-Thioxo-dispiro[5.1.5.1]tetradecan-7-one
Overview
Description
14-Thioxo-dispiro[5.1.5.1]tetradecan-7-one is a heterocyclic compound with a unique structure that includes two spiro-connected rings and a thioxo group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 14-Thioxo-dispiro[5.1.5.1]tetradecan-7-one typically involves the reaction of cyclohexanone with sulfur-containing reagents under controlled conditions.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process often includes steps such as purification through recrystallization or chromatography to ensure the final product meets industrial standards .
Chemical Reactions Analysis
Types of Reactions: 14-Thioxo-dispiro[5.1.5.1]tetradecan-7-one undergoes various chemical reactions, including:
Oxidation: The thioxo group can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioxo group to a thiol or a sulfide.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thioxo group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or sulfides .
Scientific Research Applications
14-Thioxo-dispiro[5.1.5.1]tetradecan-7-one has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific molecular pathways.
Industry: It is used in the synthesis of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism of action of 14-Thioxo-dispiro[5.1.5.1]tetradecan-7-one involves its interaction with molecular targets such as enzymes and receptors. The thioxo group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function or altering their activity. This interaction can modulate various biochemical pathways, making the compound a valuable tool for studying cellular processes .
Comparison with Similar Compounds
Dispiro[5.1.5.1]tetradecan-7-one: Lacks the thioxo group, making it less reactive in certain chemical reactions.
Spiro[5.1.5.1]tetradecan-7-one: Another related compound with different functional groups, leading to distinct chemical properties and applications.
Uniqueness: 14-Thioxo-dispiro[5.1.5.1]tetradecan-7-one stands out due to its thioxo group, which imparts unique reactivity and potential for forming covalent bonds with biological molecules. This makes it particularly valuable in medicinal chemistry and biochemical research .
Properties
IUPAC Name |
14-sulfanylidenedispiro[5.1.58.16]tetradecan-7-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20OS/c15-11-13(7-3-1-4-8-13)12(16)14(11)9-5-2-6-10-14/h1-10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRBQSRZZWDJTBI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)C(=O)C3(C2=S)CCCCC3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80376371 | |
Record name | 14-Thioxo-dispiro[5.1.5.1]tetradecan-7-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80376371 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22502-48-3 | |
Record name | 14-Thioxo-dispiro[5.1.5.1]tetradecan-7-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80376371 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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